11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
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Overview
Description
2-O-Acetylcorosolic acid is a naturally occurring pentacyclic triterpenoid compound. It is derived from corosolic acid, which is found in several plant species, including Lagerstroemia speciosa (Banaba). This compound has garnered significant attention due to its potential therapeutic properties, including anti-diabetic, anti-inflammatory, and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Acetylcorosolic acid typically involves the acetylation of corosolic acid. This process can be achieved through the reaction of corosolic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 2-O-Acetylcorosolic acid involves the extraction of corosolic acid from plant sources, followed by its chemical modification. The extraction process includes solvent extraction, followed by chromatographic purification to isolate corosolic acid. The acetylation step is then performed on a larger scale using industrial reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-O-Acetylcorosolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-O-Acetylcorosolic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-O-Acetylcorosolic acid involves multiple molecular targets and pathways:
Anti-Diabetic Effects: It enhances glucose uptake in cells by activating the insulin signaling pathway and increasing the expression of glucose transporter proteins.
Anti-Inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by modulating the NF-κB signaling pathway.
Anti-Cancer Effects: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation through the downregulation of oncogenes.
Comparison with Similar Compounds
- Corosolic Acid
- Ursolic Acid
- Oleanolic Acid
- Betulinic Acid
Properties
IUPAC Name |
11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-18-11-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)9-10-24-29(6)17-22(37-20(3)33)26(34)28(4,5)23(29)12-13-31(24,30)8/h9,18-19,22-26,34H,10-17H2,1-8H3,(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRGKZWNIQVOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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